5-Fluorooxindole
Overview
Description
Oxindole derivatives are a class of organic compounds characterized by the presence of an oxindole scaffold, which is a fused bicyclic structure consisting of an indole ring and a lactam ring. These compounds are found in various natural products and pharmaceutically relevant molecules. The oxindole scaffold is known for its biological activity and is a key structural feature in many natural products, agrochemicals, and pharmaceutical agents .
Mechanism of Action
Target of Action
5-Fluorooxindole primarily targets the α-glucosidase enzyme . This enzyme plays a crucial role in the sugar metabolism pathway of organisms, mainly functioning to hydrolyze glycosidic bonds into glucose .
Mode of Action
The mode of action of this compound involves inhibiting the α-glucosidase enzyme . By blocking this enzyme, this compound prevents the digestion of carbohydrates and reduces the impact of carbohydrates on blood glucose . This inhibition is achieved in a reversible and mixed manner .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a delay in the hydrolysis of carbohydrates into glucose, effectively reducing postprandial blood sugar . The compound also influences various biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
It is known that the oral absorption of similar compounds like 5-fluorouracil is incomplete, with a short biological half-life . This leads to a frequent administration requirement and potential side effects . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of such treatments .
Result of Action
The action of this compound leads to molecular and cellular effects such as the inhibition of plasticity changes, oxidative stress, and inflammatory responses caused by peripheral inflammation . It has proven effectiveness in alleviating inflammatory pain and improving the analgesic effects of morphine . Furthermore, it has been found to increase the antinociceptive effects of morphine and inhibit neuropathic pain .
Biochemical Analysis
Biochemical Properties
5-Fluorooxindole has been shown to interact with α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . It acts as an inhibitor, preventing the digestion of carbohydrates and reducing the impact of carbohydrates on blood glucose .
Cellular Effects
This compound has been found to have significant effects on cellular processes. It has been shown to alleviate inflammatory pain and improve the analgesic effects of morphine . It inhibits the plasticity changes and oxidative stress caused by peripheral inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α-glucosidase. It inhibits this enzyme in a reversible and mixed manner, which leads to a reduction in postprandial blood sugar .
Temporal Effects in Laboratory Settings
Its inhibitory effects on α-glucosidase have been studied .
Metabolic Pathways
This compound is involved in the metabolic pathway of carbohydrates through its inhibition of α-glucosidase . This enzyme is crucial in the sugar metabolism pathway of organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxindole derivatives can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles. This method uses 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a stoichiometric base . Another method involves the use of N-heterocyclic nitrenium salts as catalytic electron acceptors for charge transfer complex photoactivations under blue light irradiation . Additionally, a photocatalytic strategy for hydroarylation of alkenes using thiolate as a catalytic electron donor has been developed .
Industrial Production Methods: Industrial production of oxindole derivatives often involves large-scale synthesis using catalytic processes. For example, a visible-light-induced modular methodology has been reported for the synthesis of complex 3,3′-disubstituted oxindole derivatives. This method allows for the synthesis of a library of valuable fluoroalkyl-containing oxindole derivatives under mild conditions without the need for metal or photocatalysts .
Chemical Reactions Analysis
Types of Reactions: Oxindole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, 1,3-dipolar cyclizations, cyclopropanations, and ring-opening reactions of aziridines are commonly used to construct diverse oxindole derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis of oxindole derivatives include palladium catalysts, N-heterocyclic nitrenium salts, and thiolate. Reaction conditions often involve the use of blue light irradiation, photocatalytic strategies, and catalytic electron donors .
Major Products: The major products formed from these reactions include 3,3′-disubstituted oxindoles, fluoroalkyl-containing oxindole derivatives, and various polycyclic heterocycle molecules .
Scientific Research Applications
Oxindole derivatives have a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, they are used as building blocks for the synthesis of complex molecules. In biology, oxindole derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. In medicine, they have shown promise as anticancer, antiviral, and anti-inflammatory agents. Additionally, oxindole derivatives are used in the development of agrochemicals and other industrial applications .
Comparison with Similar Compounds
- Indole
- Quinoline
- Isoindole
- Benzofuran
- Benzothiophene
Oxindole derivatives stand out due to their unique structural features and diverse biological activities, making them valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIIYGHHUMKDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395649 | |
Record name | 5-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-41-4 | |
Record name | 5-Fluoro-1,3-dihydroindol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56341-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUORO-2-OXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EW64J5JHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-fluorooxindole in the synthesis of sunitinib, and how does this relate to its potential biological activity?
A1: [] this compound serves as a crucial building block in the final step of sunitinib synthesis, reacting with a pyrrole derivative to form the final drug molecule. While the provided research doesn't elaborate on this compound's independent biological activity, its incorporation into sunitinib, a known tyrosine kinase inhibitor, suggests it may contribute to the drug's overall pharmacophore and influence its binding to target kinases. Further research is needed to elucidate the specific contributions of this compound to sunitinib's activity.
Q2: How is this compound metabolized in the human body, and what are the implications for its potential use in drug development?
A2: Research indicates that human liver cytochrome P450 enzymes play a role in metabolizing this compound. [] Understanding the specific enzymes involved and the resulting metabolites is crucial for predicting potential drug-drug interactions and assessing the compound's safety profile. Additionally, characterizing its metabolic pathways can guide the development of analogs with improved metabolic stability or tailored pharmacokinetic properties for specific therapeutic applications.
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